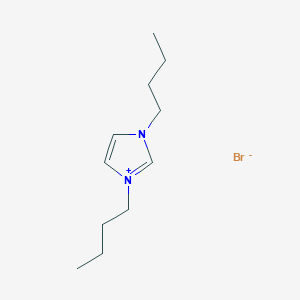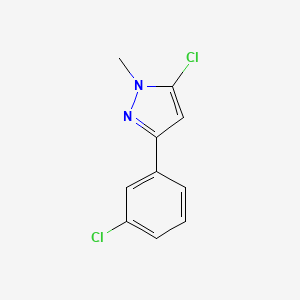
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as polymers and dyes.
Biological Research: It is used as a probe to study enzyme mechanisms and receptor interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-1-methyl-1H-pyrazole
- 3-(3-Chlorophenyl)-1H-pyrazole
Uniqueness
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H8Cl2N2 |
|---|---|
Molekulargewicht |
227.09 g/mol |
IUPAC-Name |
5-chloro-3-(3-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI-Schlüssel |
CEXQSDXUCLSQDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


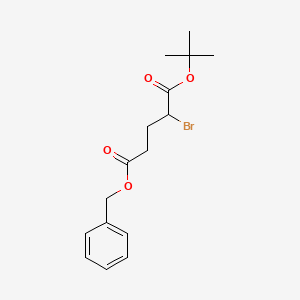
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
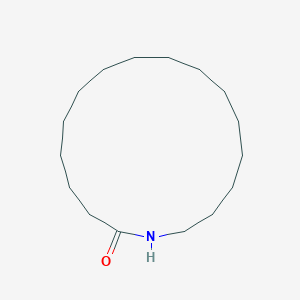
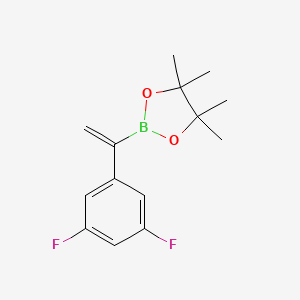
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
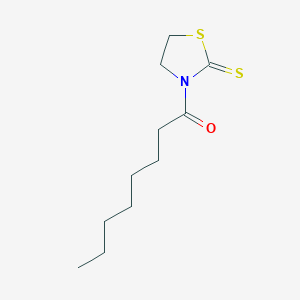
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
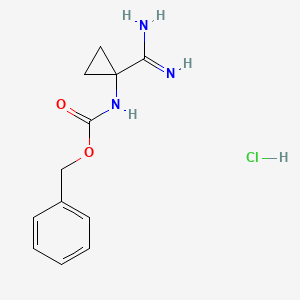
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
